molecular formula C27H30F3N9O B605962 BAY-985 CAS No. 2409479-29-2

BAY-985

Cat. No. B605962
M. Wt: 553.5942
InChI Key: HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . It has IC50 values of 2/30 and 2 nM for TBK1 (low/high ATP) and IKKε, respectively . It has shown antitumor efficacy .


Physical And Chemical Properties Analysis

BAY-985 has a molecular weight of 553.58 . Unfortunately, the search results do not provide more detailed physical and chemical properties .

Scientific Research Applications

  • BAY-985 has been identified as a potent and highly selective TBK1/IKKε inhibitor, showing efficacy in inhibiting the cellular phosphorylation of interferon regulatory factor 3 (IRF3) (Lefranc et al., 2019).
  • It has displayed antiproliferative efficacy in the melanoma cell line SK-MEL-2. However, it showed only weak to moderate antitumor activity in the SK-MEL-2 human melanoma xenograft model (Lefranc et al., 2020).

Safety And Hazards

BAY-985 is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one

Citations

For This Compound
81
Citations
J Lefranc, VK Schulze, RC Hillig, H Briem… - Journal of Medicinal …, 2019 - ACS Publications
… have developed BAY-985, a highly potent and selective TBK1 inhibitor. BAY-985 has been … (28) and we anticipate that BAY-985 will broaden the understanding of the biology of TBK1. …
Number of citations: 27 pubs.acs.org
D Trauner, NA Vepřek - Synfacts, 2020 - thieme-connect.com
… The authors describe the development of a highly selective TBK1/IKKε inhibitor, BAY-985, which was well tolerated in the SK-MEL-2 human melanoma xenograft model but showed only …
Number of citations: 0 www.thieme-connect.com
T Uchida, Y Akasaki, T Sueishi… - Arthritis & …, 2023 - Wiley Online Library
… We next examined the effects of BAY-985 on cartilage degradation in the OA mouse model. BAY-985 solution or saline as vehicle control was injected into the knee joint space of mice …
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org
T Uchida, Y Akasaki, T Sueishi, I Kurakazu… - Arthritis & …, 2022 - europepmc.org
… in human OA chondrocytes using siRNA or BAY-985. Conversely, IKKε overexpression significantly … In vivo, intra-articular injection of BAY-985 in mice attenuated OA-related cartilage …
Number of citations: 1 europepmc.org
DW Thomson, G Bergamini - Expert Opinion on Therapeutic …, 2021 - Taylor & Francis
… 25 (BAY-985) as Bayer has made this compound available to researchers through the Structural Genomics Consortium (SGC) and a full characterization of BAY-985 has been published…
Number of citations: 6 www.tandfonline.com
Y Liu, H Shan, Y Zong, Y Lin, W **a… - … Journal of Biological …, 2021 - ncbi.nlm.nih.gov
… Finally, we found an IKKα/β inhibitor, BAY-985, could inhibit the phosphorylation of IKKe, suggesting that BAY-985 might act as the kinase of IKKe (Fig. ​2d). These data demonstrated …
Number of citations: 5 www.ncbi.nlm.nih.gov
J McHugh - Nature Reviews Rheumatology, 2023 - nature.com
… BAY-985 protected against OA-related cartilage degradation and hyperalgesia. The BAY-985-… Hence, targeting IKKε (such as with BAY-985) is a potential therapeutic avenue to explore …
Number of citations: 3 www.nature.com
C Tredup, B Ndreshkjana, NS Schneider… - ACS Chemical …, 2023 - ACS Publications
… Off-target profiling of the IKBKE/TBK1 probe BAY-985 and IRAK4 probe GNE-2256 showed … BAY-985 and negative control BAY-440. DiscoverX selectivity assessment for BAY-985 (B) …
Number of citations: 4 pubs.acs.org
Y Liang, Y Liang, Q Wang, Q Li, Y Huang, R Li, X Pan… - 2023 - researchsquare.com
… Furthermore, we pretreat BMDM with BAY-985, an inhibitor of IRF3, and found that BAY-985 … blocked by Bay-985 treatment in Mtb infected BMDM at 48 hrs (Fig. 3D). Bay-985 treatment …
Number of citations: 0 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.